Cas no 1392072-76-2 (5-Bromo-1-methyl-1-indanamine)
5-Bromo-1-methyl-1-indanamine Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-1-methyl-1-indanamine
- (rac)-5-Bromo-1-methyl-indan-1-ylamine
- A934374
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- Inchi: 1S/C10H12BrN/c1-10(12)5-4-7-6-8(11)2-3-9(7)10/h2-3,6H,4-5,12H2,1H3
- InChI Key: VASQMCKCNNFDKI-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)CCC2(C)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 183
- XLogP3: 2.1
- Topological Polar Surface Area: 26
5-Bromo-1-methyl-1-indanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-8001585-0.05g |
5-bromo-1-methyl-2,3-dihydro-1H-inden-1-amine |
1392072-76-2 | 95.0% | 0.05g |
$694.0 | 2025-02-21 | |
| Enamine | EN300-8001585-0.1g |
5-bromo-1-methyl-2,3-dihydro-1H-inden-1-amine |
1392072-76-2 | 95.0% | 0.1g |
$728.0 | 2025-02-21 | |
| Enamine | EN300-8001585-0.25g |
5-bromo-1-methyl-2,3-dihydro-1H-inden-1-amine |
1392072-76-2 | 95.0% | 0.25g |
$760.0 | 2025-02-21 | |
| Enamine | EN300-8001585-0.5g |
5-bromo-1-methyl-2,3-dihydro-1H-inden-1-amine |
1392072-76-2 | 95.0% | 0.5g |
$794.0 | 2025-02-21 | |
| Enamine | EN300-8001585-1.0g |
5-bromo-1-methyl-2,3-dihydro-1H-inden-1-amine |
1392072-76-2 | 95.0% | 1.0g |
$826.0 | 2025-02-21 | |
| Enamine | EN300-8001585-2.5g |
5-bromo-1-methyl-2,3-dihydro-1H-inden-1-amine |
1392072-76-2 | 95.0% | 2.5g |
$1618.0 | 2025-02-21 | |
| Enamine | EN300-8001585-5.0g |
5-bromo-1-methyl-2,3-dihydro-1H-inden-1-amine |
1392072-76-2 | 95.0% | 5.0g |
$2394.0 | 2025-02-21 | |
| Enamine | EN300-8001585-10.0g |
5-bromo-1-methyl-2,3-dihydro-1H-inden-1-amine |
1392072-76-2 | 95.0% | 10.0g |
$3549.0 | 2025-02-21 |
5-Bromo-1-methyl-1-indanamine Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 5-Bromo-1-methyl-1-indanamine
5-Bromo-1-methyl-1-indanamine (CAS 1392072-76-2): A Comprehensive Guide to Its Properties and Applications
5-Bromo-1-methyl-1-indanamine (CAS 1392072-76-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its unique brominated indane structure, serves as a valuable intermediate in the synthesis of bioactive molecules. Researchers and industry professionals are increasingly interested in 5-Bromo-1-methyl-1-indanamine due to its potential applications in drug discovery and material science.
The molecular structure of 5-Bromo-1-methyl-1-indanamine features a bromine atom at the 5-position of the indane ring, along with a methyl group and an amine functional group at the 1-position. This arrangement contributes to its distinct chemical reactivity, making it a versatile building block for more complex molecules. The CAS 1392072-76-2 identifier ensures precise identification of this compound in global chemical databases, facilitating its use in international research collaborations.
In recent years, 5-Bromo-1-methyl-1-indanamine derivatives have emerged as key subjects in studies related to central nervous system (CNS) targeting compounds. The structural motif of this compound appears in several experimental pharmacological agents, particularly those exploring neurotransmitter modulation. While not a pharmaceutical itself, 5-Bromo-1-methyl-1-indanamine serves as a crucial precursor in the development of potential therapeutic candidates.
The synthesis of 5-Bromo-1-methyl-1-indanamine typically involves multi-step organic transformations starting from commercially available indane precursors. Modern synthetic approaches emphasize atom economy and green chemistry principles, reflecting the growing demand for sustainable chemical processes. Researchers often optimize the bromination and amination steps to achieve high yields of CAS 1392072-76-2 with excellent purity profiles.
Analytical characterization of 5-Bromo-1-methyl-1-indanamine employs advanced techniques including NMR spectroscopy, mass spectrometry, and HPLC. These methods confirm the compound's identity and purity, which are critical parameters for its subsequent use in research applications. The bromine atom in 5-Bromo-1-methyl-1-indanamine structure provides a distinctive mass spectral signature that aids in its identification.
Beyond pharmaceutical applications, 5-Bromo-1-methyl-1-indanamine finds utility in materials science as a precursor for functionalized organic materials. Its incorporation into polymer backbones or as a surface modifier has been explored for creating specialized materials with tailored electronic or optical properties. The amine functionality in CAS 1392072-76-2 allows for further chemical modifications, expanding its potential applications.
The global market for 5-Bromo-1-methyl-1-indanamine suppliers has seen steady growth, driven by increasing research activities in medicinal chemistry and material science. Reputable chemical suppliers typically offer this compound in various quantities, with purity grades ranging from technical to research-grade specifications. Proper storage of 5-Bromo-1-methyl-1-indanamine requires attention to moisture sensitivity and protection from light to maintain its stability.
Recent scientific literature highlights novel synthetic methodologies involving 5-Bromo-1-methyl-1-indanamine intermediate in the construction of complex heterocyclic systems. These developments align with current trends in fragment-based drug design and diversity-oriented synthesis. The compound's versatility makes it particularly valuable in combinatorial chemistry approaches.
Safety considerations for handling 5-Bromo-1-methyl-1-indanamine follow standard laboratory protocols for brominated organic compounds. While not classified as highly hazardous, appropriate personal protective equipment and proper ventilation are recommended when working with CAS 1392072-76-2 in laboratory settings. Material safety data sheets provide detailed handling instructions for this chemical.
The future outlook for 5-Bromo-1-methyl-1-indanamine applications appears promising, with ongoing research exploring its potential in various scientific domains. As synthetic methodologies advance and new therapeutic targets emerge, the demand for this specialized building block is expected to grow. Researchers continue to investigate novel derivatives of 5-Bromo-1-methyl-1-indanamine for diverse applications in science and technology.
For scientists seeking 5-Bromo-1-methyl-1-indanamine CAS 1392072-76-2, it's essential to source the compound from reputable suppliers who provide comprehensive analytical data. The quality of this intermediate can significantly impact downstream research outcomes, making supplier selection a critical consideration in experimental planning and execution.
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